REACTION_CXSMILES
|
[OH:1][OH:2].[C:3]1(=[O:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1>O>[CH2:6]1[CH2:7][CH2:8][C:3]([O:1][O:2][C:3]2([OH:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]2)([OH:9])[CH2:4][CH2:5]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
82.6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 200 ml, 3-neck round-bottom flask equipped with a magnetic stirring bar
|
Type
|
ADDITION
|
Details
|
two addition funnels
|
Type
|
ADDITION
|
Details
|
One addition funnel
|
Type
|
ADDITION
|
Details
|
was charged with 41.3 ml
|
Type
|
ADDITION
|
Details
|
The contents of the two addition funnels
|
Type
|
CUSTOM
|
Details
|
were kept at a constant temperature of about 25°-26° C
|
Type
|
CUSTOM
|
Details
|
After both addition funnels were emptied into the round-bottom flask
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1CCC(CC1)(O)OOC2(CCCCC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |